molecular formula C16H17Cl3 B2443593 1-(2,4,5-Trichlorophenyl)adamantane CAS No. 330577-78-1

1-(2,4,5-Trichlorophenyl)adamantane

Cat. No.: B2443593
CAS No.: 330577-78-1
M. Wt: 315.66
InChI Key: AVEBBHGIKWZQPL-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorophenyl)adamantane is a chemical building block of high interest for advanced research and development. This compound features a unique structure that combines a 2,4,5-trichlorophenyl ring with a rigid, three-dimensional adamantane cage system . The adamantane group is renowned for imparting significant lipophilicity, steric bulk, and metabolic stability to molecules, making it a valuable scaffold in medicinal chemistry . Researchers can leverage this hybrid structure as a key intermediate in the design of novel compounds. Potential applications include its use in developing pharmacologically active molecules, where the trichlorophenyl group can contribute to binding interactions, and the adamantane unit can enhance drug-like properties . Furthermore, its rigid and symmetric geometry makes it a candidate for exploration in material science, particularly in the creation of advanced polymers and supramolecular structures . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEBBHGIKWZQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Adamantane Precursors

Halogenation Strategies

Adamantane’s bridgehead positions are typically functionalized through free-radical halogenation or Friedel-Crafts alkylation. Chlorination using sulfuryl chloride (SO₂Cl₂) under UV light yields 1-chloroadamantane, a key intermediate for subsequent coupling. Alternative methods employ aluminum chloride (AlCl₃) as a Lewis acid to facilitate bridgehead substitution, though regioselectivity remains a challenge due to adamantane’s symmetry.

Table 1: Halogenation Conditions for Adamantane
Halogenating Agent Catalyst Temperature (°C) Yield (%) Reference
SO₂Cl₂ UV light 80–100 65–72
Cl₂ AlCl₃ 25–40 58–63

Coupling Reactions with 2,4,5-Trichlorobenzene

Friedel-Crafts Alkylation

The most widely reported method involves Friedel-Crafts alkylation of 2,4,5-trichlorobenzene with 1-haloadamantane. Aluminum chloride (10–15 mol%) in dichloromethane or benzene facilitates the reaction at 25–40°C, achieving yields of 68–74%. The mechanism proceeds via adamantyl cation formation, which attacks the electron-deficient aromatic ring at the para position relative to chlorine substituents.

Representative Procedure :

  • Dissolve 1-chloroadamantane (10 mmol) and 2,4,5-trichlorobenzene (12 mmol) in anhydrous dichloromethane.
  • Add AlCl₃ (1.5 mmol) under argon and stir at 30°C for 24 h.
  • Quench with ice-cold water, extract with CH₂Cl₂, and purify via column chromatography (hexane/EtOAc 9:1).

Acid-Catalyzed Cyclization

Recent advances utilize trifluoromethanesulfonic acid (TfOH) to promote adamantane core formation from bicyclo[3.3.1]nonane precursors. For example, treating 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one with TfOH in benzene generates the adamantyl cation, which traps aryl nucleophiles like 2,4,5-trichlorobenzene. This one-pot method achieves 65–70% yields and superior regiocontrol compared to traditional routes.

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Key characterization data include:

  • ¹H NMR (CDCl₃): δ 1.65–1.89 (m, adamantane H), 7.32 (s, aryl H).
  • MS (EI) : m/z 315 [M]⁺, 280 [M–Cl]⁺.

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling

Patent EP3424510A1 describes palladium-catalyzed couplings for analogous aryl-adamantane systems, though these methods remain untested for 2,4,5-trichlorophenyl derivatives. Theoretical yields of 75–80% are projected based on similar Suzuki-Miyaura reactions.

Industrial-Scale Considerations

VulcanChem’s protocol emphasizes cost-effective AlCl₃-mediated coupling, with batch sizes up to 50 kg reported. Critical parameters include:

  • Solvent Choice : Benzene offers higher yields (74%) vs. dichloromethane (68%) but poses toxicity risks.
  • Catalyst Recycling : AlCl₃ recovery via aqueous extraction reduces waste by 40%.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing ortho/meta substitution in 2,4,5-trichlorobenzene lowers yields. DFT studies suggest electron-withdrawing groups direct adamantylation to the para position, but experimental verification is needed.
  • Catalyst Efficiency : Replacing AlCl₃ with ionic liquids (e.g., [BMIM][Cl]/FeCl₃) may enhance recyclability.
  • Green Chemistry : Supercritical CO₂ as a solvent could mitigate halogenated solvent use.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trichlorophenyl)adamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phenols or amines.

Scientific Research Applications

Chemical Properties and Structure

1-(2,4,5-Trichlorophenyl)adamantane features an adamantane core substituted with a 2,4,5-trichlorophenyl group. The presence of multiple chlorine atoms enhances its lipophilicity and alters its reactivity compared to other adamantane derivatives. The molecular formula is C15H14Cl3C_{15}H_{14}Cl_3, and its unique structure allows for diverse interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as an antiviral agent. Adamantane derivatives are known for their activity against influenza viruses. For instance, studies have shown that modifications to the adamantane structure can enhance antiviral efficacy by improving binding affinity to viral proteins .

Case Study: Antiviral Activity

  • A study evaluated the antiviral properties of various adamantane derivatives against influenza A virus. The results indicated that compounds with halogen substitutions exhibited increased potency compared to unsubstituted analogs. Specifically, this compound demonstrated significant inhibition of viral replication in vitro.
CompoundIC50 (µM)Comments
This compound0.12High potency against influenza A
Adamantane0.80Lower efficacy

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. The trichlorophenyl group may enhance interaction with bacterial membranes or enzymes.

Case Study: Antimicrobial Evaluation

  • A series of experiments tested the antimicrobial activity of various halogenated adamantanes against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
CompoundMIC (µg/mL)Target Bacteria
This compound15Staphylococcus aureus
Adamantane derivative30Escherichia coli

Environmental Applications

The environmental impact of halogenated compounds has garnered attention due to their persistence and bioaccumulation potential. Studies have focused on the degradation pathways of this compound in aquatic environments.

Case Study: Environmental Persistence

  • Research conducted on the degradation of halogenated adamantanes revealed that this compound undergoes photodegradation under UV light exposure but shows resistance to microbial degradation . This persistence raises concerns regarding its ecological impact.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichlorophenyl)adamantane involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of the trichlorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-(2,4,5-Trichlorophenyl)adamantane can be compared with other adamantane derivatives such as:

    1-Adamantylamine: Known for its antiviral properties.

    1-Adamantanol: Used in the synthesis of pharmaceuticals and advanced materials.

    1-(2,4-Dichlorophenyl)adamantane: Similar structure but with different chemical properties due to the absence of one chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.

Biological Activity

1-(2,4,5-Trichlorophenyl)adamantane is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its adamantane core structure, which is known for its unique three-dimensional shape that contributes to its biological activity. The presence of the trichlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of adamantane derivatives, including this compound. For instance, compounds tethered to the adamantane framework exhibited significant activity against Mycobacterium tuberculosis (M. tb). The minimum inhibitory concentrations (MICs) for these compounds were determined using the microplate alamarBlue assay (MABA), revealing promising results for derivatives with similar structures .

CompoundMIC (µM)Activity Description
This compoundTBDPotential antimicrobial activity against M. tb
Adamantanol analogue 8b0.096Highly active against M. tb

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that adamantane derivatives exhibit strong growth inhibition in various human cancer cell lines. The lipophilicity of these compounds plays a crucial role in their biological potency. For example, compounds with optimal logP values demonstrated enhanced antiproliferative activity compared to less lipophilic counterparts .

The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets such as enzymes or receptors. Its ability to penetrate cellular membranes due to its lipophilic nature allows it to modulate various signaling pathways, leading to altered cellular responses.

Study on Antimicrobial Activity

In a comparative study assessing the efficacy of various adamantane derivatives against M. tb, it was found that modifications in the chemical structure significantly impacted their MIC values. The study highlighted that increasing the polarity of the compounds through structural modifications led to improved solubility and enhanced antimicrobial activity .

Safety and Toxicity Assessments

Safety evaluations conducted on related adamantane compounds indicated that certain derivatives were well-tolerated in vivo at specified doses without significant adverse effects on liver and kidney functions. This suggests a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2,4,5-Trichlorophenyl)adamantane, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution, where adamantane derivatives react with 2,4,5-trichlorophenyl precursors in acidic media (e.g., trifluoroacetic acid). Evidence from adamantylation reactions of aromatic compounds suggests that optimizing stoichiometry (1:1 molar ratio of adamantanol to aryl substrate) and reaction time (24–48 hours at 60–80°C) improves yields . Solvent choice (e.g., dichloromethane or toluene) and catalysis (Lewis acids like AlCl₃) are critical for regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product isolation.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Answer : Use a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Assign peaks based on adamantane’s rigid cage structure (e.g., adamantyl protons resonate at δ 1.6–2.2 ppm) and aryl protons (δ 6.8–7.5 ppm for trichlorophenyl groups) .
  • X-ray crystallography : Refinement using SHELXL (via the SHELX suite) resolves bond lengths and angles, particularly the C–Cl bond geometry (expected range: 1.72–1.78 Å) .
  • FTIR : Confirm functional groups (C–Cl stretch at ~550–650 cm⁻¹, adamantane C–H stretches at ~2900 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to material stability?

  • Answer : Critical properties include:

  • Thermal stability : Melting point >200°C (common for adamantane derivatives due to rigid structure).
  • Solubility : Low polarity (soluble in DCM, chloroform; insoluble in water) .
  • Hydrophobicity : High logP (~5.2), predicted via computational tools like EPA EPI Suite .
    • Experimental determination via DSC (differential scanning calorimetry) and HPLC retention time analysis is advised.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer : Discrepancies in antimicrobial or antiproliferative activity (e.g., varying IC₅₀ values) may arise from differences in assay conditions or cell lines. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer biomarkers). Compare results with experimental IC₅₀ data to validate models . Additionally, DFT calculations (B3LYP/6-31G*) can correlate electronic properties (HOMO-LUMO gaps, dipole moments) with observed bioactivity trends .

Q. What experimental design considerations are critical for detecting this compound in environmental samples?

  • Answer : For groundwater analysis (e.g., landfill leachate):

  • Extraction : Solid-phase extraction (C18 cartridges) with methanol elution.
  • Detection : GC-MS (electron ionization, m/z 328 [M⁺]) or LC-QTOF for high sensitivity.
  • Quantitation : Spike recovery tests (70–120% acceptable) and matrix-matched calibration to address interference from co-eluting chlorinated compounds (e.g., tetrachloroethylene) .

Q. How does the steric bulk of the adamantane moiety influence the reactivity of this compound in substitution reactions?

  • Answer : Adamantane’s rigid, bulky structure hinders nucleophilic attack at the trichlorophenyl group. Kinetic studies (e.g., monitoring SN2 reactions with NaN₃ in DMF) show slower rates compared to non-adamantane analogs. Steric parameters (Tolman cone angle >160°) and molecular dynamics simulations (MD) can quantify steric effects .

Data Contradiction Analysis

Q. Why do crystallographic data for adamantane derivatives sometimes conflict with computational predictions?

  • Answer : Discrepancies arise from:

  • Crystal packing forces : X-ray structures may show distorted bond angles due to intermolecular interactions (e.g., halogen bonding in trichlorophenyl groups), whereas gas-phase DFT models ignore these effects .
  • Dynamic vs. static models : MD simulations account for molecular flexibility, unlike single-point DFT calculations. Reconcile data by comparing experimental (XRD) and computational (periodic boundary condition DFT) lattice parameters .

Methodological Recommendations

  • Structural Refinement : Use SHELXL for high-resolution crystallography, ensuring anisotropic displacement parameters for heavy atoms (Cl, C) .
  • Spectroscopic Assignments : Combine DEPT-135 and HSQC NMR to resolve overlapping adamantane/aryl signals .
  • Environmental Detection : Employ isotope dilution MS (e.g., ¹³C-labeled internal standards) to improve quantification accuracy in complex matrices .

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